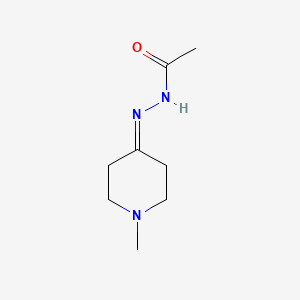
3-Bromo-7-methoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-methoxyisoquinoline is a heterocyclic organic compound that contains a bromine atom and a methoxy group attached to the isoquinoline ring. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-7-methoxyisoquinoline can be synthesized through various methods. One common method involves the reaction of 7-bromo-3-chloroisoquinoline with sodium methoxide in diglyme at 150°C for one hour . The reaction mixture is then cooled to room temperature and diluted with toluene and water, followed by separation and extraction of the aqueous layer with toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-methoxyisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.
Scientific Research Applications
3-Bromo-7-methoxyisoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3-methoxyisoquinoline: Another brominated isoquinoline derivative with similar chemical properties.
8-Bromo-3-methoxyisoquinoline: A compound with a bromine atom at a different position on the isoquinoline ring.
Uniqueness
3-Bromo-7-methoxyisoquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and methoxy groups on the isoquinoline ring provides distinct chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-bromo-7-methoxyisoquinoline |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-3-2-7-5-10(11)12-6-8(7)4-9/h2-6H,1H3 |
InChI Key |
QOUBOLNPFNYAJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=C(C=C2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


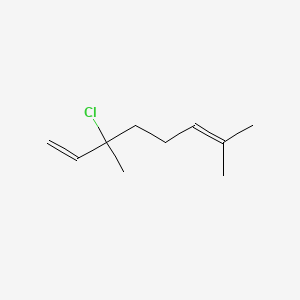
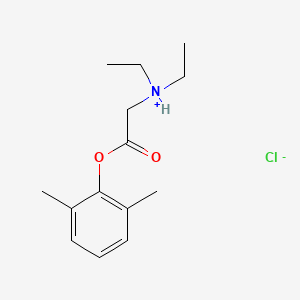

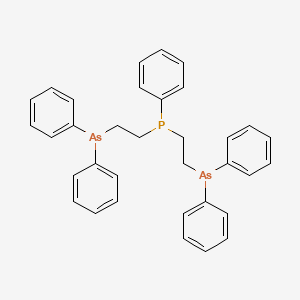
![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)
![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
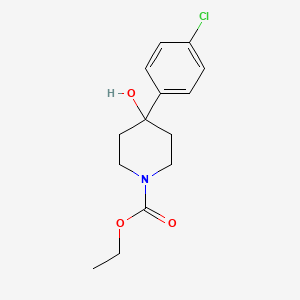
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)
